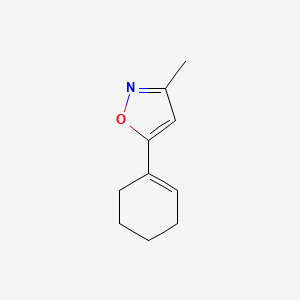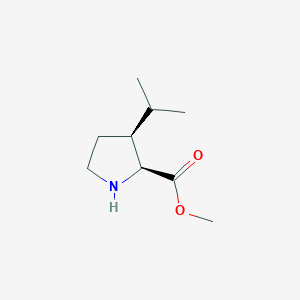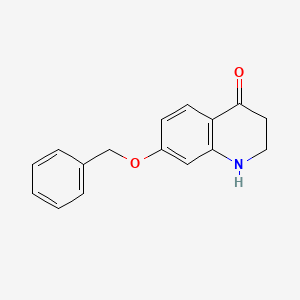
7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one: is a chemical compound that belongs to the class of quinolinones It features a benzyloxy group attached to the 7th position of a dihydroquinolinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzyl alcohol and benzyl bromide.
Formation of Intermediate: The initial step involves the protection of the amino group by converting it into a benzyloxy group using benzyl bromide under basic conditions.
Cyclization: The protected intermediate undergoes cyclization to form the quinolinone core. This is typically achieved through a condensation reaction with an appropriate carbonyl compound.
Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions: 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In organic chemistry, 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Quinolin-4(1H)-one: A structurally related compound without the benzyloxy group.
2,3-Dihydroquinolin-4(1H)-one: Lacks the benzyloxy substitution at the 7th position.
7-Hydroxy-2,3-dihydroquinolin-4(1H)-one: Features a hydroxy group instead of a benzyloxy group.
Uniqueness: 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
属性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
7-phenylmethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |
InChI 键 |
GNIXGIUBNWDYTP-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


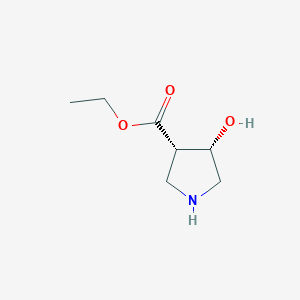
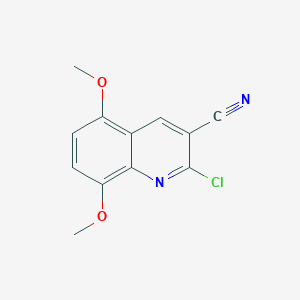
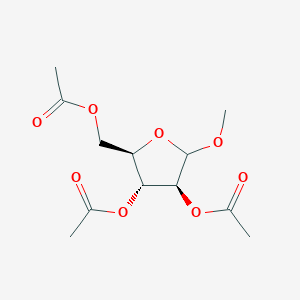

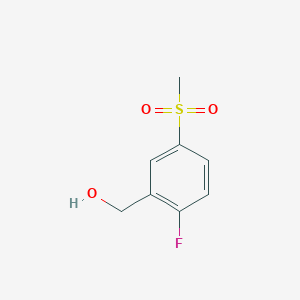

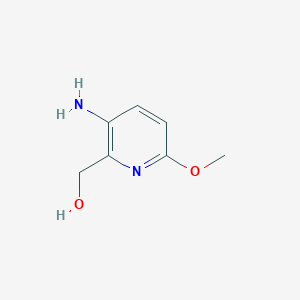
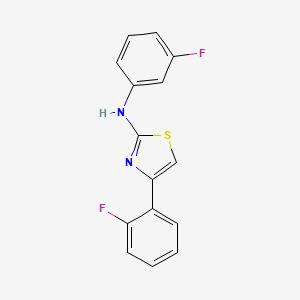
![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)


